molecular formula C13H14N4OS B11722623 4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide

4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide

Cat. No.: B11722623
M. Wt: 274.34 g/mol
InChI Key: BNAKMEUIYANEGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide is a chemical compound of interest in scientific research. It features a benzohydrazide core, a functional group present in various bioactive molecules and synthetic intermediates . The structure is also characterized by a 4-methylpyrimidine moiety linked via a sulfanyl methyl bridge. Pyrimidine derivatives are fundamental in biochemistry and medicinal chemistry; for instance, they are key components in vitamins like thiamine (B1) and certain pharmaceutical agents such as sulfamerazine . The integration of these pharmacophores suggests potential applications in areas such as chemical biology and medicinal chemistry research. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to consult the product's safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N4OS

Molecular Weight

274.34 g/mol

IUPAC Name

4-[(4-methylpyrimidin-2-yl)sulfanylmethyl]benzohydrazide

InChI

InChI=1S/C13H14N4OS/c1-9-6-7-15-13(16-9)19-8-10-2-4-11(5-3-10)12(18)17-14/h2-7H,8,14H2,1H3,(H,17,18)

InChI Key

BNAKMEUIYANEGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC=C(C=C2)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide typically involves the reaction of 4-methyl-2-pyrimidinethiol with 4-formylbenzoic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Key Reaction Mechanism

The sulfanyl group formation follows an SN2 mechanism , where the thiolate ion (from pyrimidine) attacks an electrophilic carbon center (e.g., chloroacetamide derivatives) . This is analogous to reactions observed in bis-chloroacetamide derivatives reacting with thiol-containing compounds .

Structural Characterization

The compound is validated using spectroscopic techniques:

Infrared (IR) Spectroscopy

Functional GroupIR Absorption (cm⁻¹)Source
N-H (hydrazide)3245–3422
C=O (amide)1625–1679
C=S (sulfanyl)2922–2970

Nuclear Magnetic Resonance (NMR)

Proton Environmentδ (ppm)Source
NH (hydrazide)9.45–10.14
Aromatic protons6.67–8.06
Methyl groups2.03–2.35

Reactivity and Chemical Transformations

The compound participates in reactions involving:

  • Hydrazide condensation : Potential coupling with carbonyl compounds to form azo derivatives.

  • Sulfanyl group modifications : Susceptible to oxidation (e.g., forming sulfinyl/sulfonyl derivatives) or alkylation .

  • Pyrimidine ring interactions : Possible coordination with metals via the nitrogen atoms .

Mechanistic Insights

The sulfanyl group’s reactivity is influenced by the electron-withdrawing pyrimidine ring, stabilizing intermediates during substitution reactions . For example, in analogous systems, pyrimidine-substituted sulfides exhibit enhanced stability due to conjugation .

Biological and Functional Implications

While direct biological data for this compound is limited, related benzohydrazides show:

  • Pharmacological potential : Inhibition of enzymes or receptors via hydrazide-mediated interactions.

  • Agrochemical applications : Herbicidal or fungicidal activity linked to sulfanyl-pyrimidine motifs .

Scientific Research Applications

Chemistry

In the field of organic chemistry, 4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile compound for developing new derivatives.

Biology

This compound has been investigated for its potential biological activities , including:

  • Antimicrobial Properties: Preliminary studies suggest that derivatives of benzohydrazides exhibit antibacterial and antifungal activities .
  • Anticancer Activity: Some research indicates that compounds similar to this compound may inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and apoptosis induction .

Medicine

The therapeutic potential of this compound is being explored due to its interaction with biological targets. The hydrazide group can form hydrogen bonds with macromolecules, while the sulfanyl group may participate in redox reactions. These interactions could modulate enzyme or receptor activity, leading to various biological effects.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals. Its unique functional groups allow for diverse applications in material science and chemical manufacturing.

Data Table: Properties and Reactions

Property/Reaction TypeDescription
Oxidation Can form sulfoxides or sulfones using agents like hydrogen peroxide or potassium permanganate.
Reduction The hydrazide can be reduced to amines using lithium aluminum hydride or sodium borohydride.
Substitution Participates in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Case Study 1: Antimicrobial Activity

A study evaluated several hydrazone derivatives for their antimicrobial efficacy against common pathogens. Among the derivatives tested, those containing the pyrimidine moiety exhibited enhanced activity compared to standard antibiotics, suggesting that modifications to the hydrazide structure can lead to improved antimicrobial properties .

Case Study 2: Anticancer Potential

Research focused on the anticancer properties of similar benzohydrazide compounds revealed significant inhibitory effects on cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism involved inhibition of specific kinases associated with tumor growth and metastasis. This highlights the potential of this compound as a lead compound in cancer therapy development .

Mechanism of Action

The mechanism of action of 4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Pyrimidine vs. Benzimidazole Derivatives

  • 4-(1H-Benzimidazol-2-yl)benzohydrazide (–5):
    • Replaces the pyrimidine ring with a benzimidazole moiety.
    • Exhibits antileishmanial activity due to the benzimidazole group’s ability to intercalate with DNA or inhibit enzymes like topoisomerase .
    • Synthesis involves microwave-assisted condensation of methyl esters with hydrazine hydrate, yielding higher purity compared to conventional methods .

Pyrazole-Linked Analogues

  • 4-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(4-fluorobenzoyl)benzohydrazide (CAS 312504-01-1, ):
    • Substitutes the pyrimidine with a chloro-dimethylpyrazole group.
    • Increased steric bulk and halogen presence may enhance binding to hydrophobic enzyme pockets, though biological data are unspecified .

Triazole and Thiazolidinone Derivatives

  • 4-((1H-Benzo[d][1,2,3]triazol-1-yl)methylamino)-N-(4-oxo-2-arylthiazolidin-3-yl)benzamide (): Incorporates a triazole-thiazolidinone hybrid structure. Demonstrates moderate to good antimicrobial and antioxidant activity, attributed to the thiazolidinone ring’s redox properties and triazole’s hydrogen-bonding capacity .

Antimicrobial Activity

  • 4-((3-Methyl-4-(methylsulfonyl)pyridin-2-yl)methoxy)-N'-(substitutedbenzylidene)benzohydrazides ():
    • Derivatives with electron-withdrawing groups (e.g., -SO₂CH₃, -CF₃) showed potent antibacterial activity (zone of inhibition: 19–25 mm) against E. coli and S. aureus .
    • The sulfonyl group enhances electrophilicity, improving target binding.

Anticancer Potential

  • N,N'-Dichloro-tri[(4-(cyclohexylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole] platinum(II) complex ():
    • Pyrazole-sulfanyl platinum complexes exhibit cytotoxicity against leukemia cells (Jurkat, K562), with IC₅₀ values threefold lower than benzylsulfanyl analogues .
    • The cyclohexyl group’s hydrophobicity enhances cellular uptake.

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Biological Activity Reference
4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide C₁₃H₁₄N₄OS 4-Methylpyrimidin-2-yl sulfanyl methyl Not reported (structural focus)
4-(1H-Benzimidazol-2-yl)benzohydrazide C₁₄H₁₂N₄O Benzimidazole Antileishmanial
4-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(4-fluorobenzoyl)benzohydrazide C₂₀H₁₈ClFN₄O₂ Chloro-dimethylpyrazole Not reported (structural focus)
4-((3-Methyl-4-(methylsulfonyl)pyridin-2-yl)methoxy)-N'-(4-SO₂CH₃-benzylidene)benzohydrazide C₂₂H₂₂N₄O₅S₂ Methylsulfonylpyridine, sulfonylbenzyl Antibacterial (ZI: 25 mm)
N,N'-Dichloro-tri[(4-(cyclohexylsulfanyl)methyl)pyrazole] Pt(II) complex C₃₃H₄₈Cl₂N₆PtS₃ Cyclohexylsulfanyl pyrazole Cytotoxic (IC₅₀: 0.8 μM)

Biological Activity

4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide is a novel organic compound categorized under hydrazides, characterized by its unique structural features, including a benzohydrazide moiety linked to a sulfanyl-methyl-pyrimidine group. Its molecular formula is C13H14N4OS, with a molecular weight of 274.34 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

The synthesis of this compound typically involves the reaction of 4-methyl-2-pyrimidinethiol with 4-formylbenzoic acid hydrazide under reflux conditions in solvents like ethanol or methanol. The product is then purified through recrystallization. The compound can undergo various chemical reactions, such as oxidation and reduction, which may influence its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related hydrazides have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureusTBD
Analog AE. coli50 µg/mL
Analog BS. aureus25 µg/mL

Anticancer Properties

The compound's interaction with biological macromolecules allows it to modulate enzyme activities linked to cancer progression. Preliminary studies have suggested that it may inhibit certain cancer cell lines by inducing apoptosis or disrupting cell cycle progression.

The mechanism by which this compound exerts its biological effects involves:

  • Hydrogen Bonding : The hydrazide group can form hydrogen bonds with target proteins.
  • Redox Reactions : The sulfanyl group may participate in redox reactions that affect cellular signaling pathways.

These interactions can lead to the modulation of enzymatic activities critical for cellular functions and disease processes.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several hydrazide derivatives against common pathogens. The results indicated that derivatives with similar structures to this compound displayed promising results against multidrug-resistant strains.
  • Cytotoxicity Assessment : In vitro assays on cancer cell lines revealed that this compound did not exhibit significant cytotoxicity at lower concentrations (≤20 µM), making it a candidate for further development in anticancer therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Microwave-assisted synthesis is a robust approach for benzohydrazide derivatives. For example, hydrazide formation can be achieved by reacting methyl esters (e.g., methyl 4-(1H-benzimidazol-2-yl)benzoate) with hydrazine hydrate under microwave irradiation (30–60 min, 60–80°C), yielding >85% purity . Solvent choice (ethanol, DMF) and stoichiometric ratios (1:2 substrate-to-hydrazine) significantly impact yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of hydrazide (–NH–NH–, ~3200–3350 cm⁻¹) and thioether (C–S, ~650 cm⁻¹) groups .
  • NMR : ¹H NMR (DMSO-d₆) typically shows signals for pyrimidine protons (δ 8.2–8.6 ppm), benzohydrazide aromatic protons (δ 7.3–7.9 ppm), and methyl groups (δ 2.4–2.6 ppm) .
  • X-ray Crystallography : Use SHELX software for structure refinement. SHELXL is ideal for small-molecule crystallography, resolving bond lengths and angles with <0.01 Å precision .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ciprofloxacin as a control .
  • Anticancer Screening : MTT assays on breast cancer cell lines (e.g., MCF-7) at concentrations 1–100 µM, with IC₅₀ calculations via nonlinear regression .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, ADME prediction) guide the design of derivatives with enhanced activity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase, PDB ID: 4TZK). Pyrimidine-thioether moieties show strong interactions with catalytic residues (e.g., Lys157, Tyr158) .
  • ADME Prediction : SwissADME predicts logP (~2.5) and bioavailability scores (>0.55), indicating moderate lipophilicity and oral absorption. Modify substituents (e.g., –OCH₃, –Cl) to improve solubility .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Cross-validate assays using orthogonal methods. For example, if MIC values vary between labs:

  • Re-test under standardized conditions (e.g., pH 7.2, 37°C).
  • Use isogenic bacterial strains to isolate resistance mechanisms .
  • Combine transcriptomic analysis (RNA-seq) to identify gene expression changes in treated cells, clarifying mode of action .

Q. How can crystallographic data from SHELX refinements inform structure-activity relationships (SAR)?

  • Methodological Answer : SHELXL-refined structures reveal conformational flexibility in the benzohydrazide core. For example, dihedral angles between pyrimidine and benzene rings (>30°) correlate with reduced antimicrobial activity, guiding rigidification via methylene bridges .

Q. What synthetic modifications improve metabolic stability without compromising activity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the sulfanyl group (–S–) with sulfone (–SO₂–) to reduce CYP450-mediated oxidation .
  • Prodrug Design : Acetylate the hydrazide (–NH–NH₂) to –NH–OAc, enhancing plasma stability. Hydrolyze in vivo via esterases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.